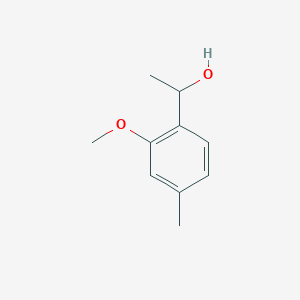
1-(2-Methoxy-4-methylphenyl)ethan-1-ol
説明
1-(2-Methoxy-4-methylphenyl)ethan-1-ol is a secondary alcohol featuring a substituted phenyl group at the β-position. Its structure comprises a phenyl ring with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position, attached to an ethanol backbone.
特性
IUPAC Name |
1-(2-methoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-Methoxy-4-methylphenyl)ethan-1-ol, also known as p-cresol methanol or 2-methoxy-4-methylphenylethanol, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
The molecular formula of this compound is C10H14O2. The compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 to 0.039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus mycoides | 0.0098 | Moderate |
| Candida albicans | 0.039 | Moderate |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro experiments showed that the compound could induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The underlying mechanisms appear to involve the modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results highlighted its superior activity compared to other similar compounds, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
- Anti-inflammatory Effects : It modulates the expression of inflammatory mediators and cytokines.
- Anticancer Mechanisms : Induction of apoptosis through activation of caspases and inhibition of oncogenic signaling pathways.
類似化合物との比較
Structural and Electronic Differences
Key analogs differ in substituent type, position, and electronic effects:
| Compound Name | Substituents (Position) | Electronic Effects |
|---|---|---|
| 1-(2-Methoxy-4-methylphenyl)ethan-1-ol | -OCH₃ (2), -CH₃ (4) | Electron-donating groups (EDG) |
| 1-(3-Nitrophenyl)ethan-1-ol | -NO₂ (3) | Electron-withdrawing group (EWG) |
| 1-(Pyridin-3-yl)ethan-1-ol | Pyridine ring (3-position) | Heteroaromatic (moderate EWG) |
| 1-(4-Chlorophenyl)ethan-1-ol | -Cl (4) | Weak EWG (inductive effect) |
| 1-(2-Methoxyphenyl)ethan-1-ol | -OCH₃ (2) | EDG (resonance-donating) |
Key Observations :
- EDGs (e.g., -OCH₃, -CH₃) increase electron density on the phenyl ring, enhancing stability toward electrophilic substitution but reducing reactivity in oxidation reactions compared to EWGs .
- EWGs (e.g., -NO₂, -Cl) polarize the aromatic ring, improving reactivity in reductions and nucleophilic substitutions .
Physicochemical Properties
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


